molecular formula C14H14FNO B2430719 1-(4-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 887694-96-4

1-(4-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2430719
CAS No.: 887694-96-4
M. Wt: 231.27
InChI Key: TWMFIBALASRYRW-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of the 4-fluoro-benzyl group and the 2,5-dimethyl substitutions on the pyrrole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the 4-Fluoro-benzyl Group: The 4-fluoro-benzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.

    Aldehyde Functionalization: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-(4-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(4-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to more effective therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl chloride
  • 4-Fluorobenzylamine
  • 4-Fluorobenzyl alcohol
  • 4-Fluorobenzaldehyde

Uniqueness

1-(4-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the combination of the 4-fluoro-benzyl group and the 2,5-dimethyl substitutions on the pyrrole ring. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-10-7-13(9-17)11(2)16(10)8-12-3-5-14(15)6-4-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMFIBALASRYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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